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Bansyl Chloride

Catalog No.
S598217
CAS No.
43040-76-2
M.F
C18H24ClNO2S
M. Wt
353.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bansyl Chloride

CAS Number

43040-76-2

Product Name

Bansyl Chloride

IUPAC Name

5-(dibutylamino)naphthalene-1-sulfonyl chloride

Molecular Formula

C18H24ClNO2S

Molecular Weight

353.9 g/mol

InChI

InChI=1S/C18H24ClNO2S/c1-3-5-13-20(14-6-4-2)17-11-7-10-16-15(17)9-8-12-18(16)23(19,21)22/h7-12H,3-6,13-14H2,1-2H3

InChI Key

PIZHBGYIKYGXBV-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl

Synonyms

5-di-n-butylaminonaphthalene-1-sulfonyl chloride, BANS, bansyl compound

Canonical SMILES

CCCCN(CCCC)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl

Synthesis and Characterization:

The synthesized DNS Cl is then characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure and purity. [, ]

Potential Applications:

While research on DNS Cl itself is limited, it belongs to a class of compounds known as naphthylsulfonyl derivatives, which have been explored for various potential applications in scientific research, including:

  • Bioconjugation: Naphthylsulfonyl derivatives, including related compounds like Dansyl chloride (DNS), have been used as fluorescent labeling agents for biomolecules like proteins and peptides. The label can enhance the molecule's detectability and facilitate its analysis in various biological assays. [, ]
  • Material Science: Some naphthylsulfonyl derivatives have been investigated for their potential applications in material science, such as the development of organic light-emitting diodes (OLEDs) and organic solar cells due to their interesting photophysical properties. [, ]

Bansyl Chloride, more commonly known as Dansyl Chloride, is a chemical compound with the formula 5-(dimethylamino)naphthalene-1-sulfonyl chloride. It is a highly reactive sulfonyl chloride derivative that is primarily used as a fluorescent labeling agent in biochemical applications. Dansyl Chloride is characterized by its ability to react with primary and secondary amino groups, forming stable fluorescent sulfonamide adducts. This property makes it particularly valuable in the fields of biochemistry and molecular biology, especially for protein sequencing and amino acid analysis .

  • Protein and Peptide Analysis: DBS-Cl can be used to label primary amines in proteins and peptides, allowing for their separation, identification, and sequencing through techniques like mass spectrometry.
  • Carbohydrate Analysis: DBS-Cl can derivatize amine groups present in certain carbohydrates, enabling their detection and characterization.
  • Drug Discovery: DBS-Cl can be used to label potential drug candidates, aiding in their tracking and analysis within biological systems.

DBS-Cl is a corrosive and harmful compound. Here are some safety concerns:

  • Skin and Eye Contact: Can cause severe burns and eye damage [].
  • Inhalation: May irritate respiratory system [].
  • Chronic Exposure: Suspected carcinogen [].

Dansyl Chloride undergoes nucleophilic substitution reactions with amines to form dansylated products. The general reaction can be represented as follows:

R NH2+Dansyl ChlorideR NH Dansyl+HCl\text{R NH}_2+\text{Dansyl Chloride}\rightarrow \text{R NH Dansyl}+\text{HCl}

Where R represents the alkyl or aryl group attached to the amine. The reaction is facilitated under mild conditions, typically in an aqueous or organic solvent, and results in the formation of fluorescent derivatives that can be detected using fluorescence spectroscopy .

The biological activity of Dansyl Chloride is primarily linked to its ability to label proteins and peptides. When it reacts with amino acids or proteins, it forms stable fluorescent adducts that can be used to study protein structure and dynamics. These adducts are sensitive to their environment, making them useful for investigating protein folding and interactions. Additionally, Dansyl Chloride has been shown to react specifically with certain enzymes, enhancing its utility in enzymatic assays .

The synthesis of Dansyl Chloride typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonic acid with phosphorus oxychloride. The process can be summarized as follows:

  • Starting Material: 5-(dimethylamino)naphthalene-1-sulfonic acid.
  • Reagent: Phosphorus oxychloride (POCl₃).
  • Reaction Conditions: The reaction is carried out at room temperature.
  • Product Formation: Dansyl Chloride is formed along with by-products, which can be removed through purification techniques such as recrystallization or chromatography .

Dansyl Chloride has a wide range of applications in scientific research:

  • Protein Sequencing: It is extensively used for labeling proteins to facilitate their identification and quantification.
  • Fluorescent Probes: Its fluorescent properties make it suitable for use as a probe in various biochemical assays.
  • Enzyme Activity Studies: Dansyl Chloride can be employed in studies assessing enzyme kinetics and mechanisms due to its specificity for amino groups .
  • Nucleic Acid Labeling: It is also used in the labeling of oligonucleotides for studying DNA and RNA interactions.

Studies have demonstrated that Dansyl Chloride interacts effectively with various biological substrates, particularly those containing amino groups. For instance, it has been shown to form adducts with enzymes that contain carboxylic acid groups, leading to insights into enzyme mechanisms and functions. The fluorescence of these adducts can be influenced by factors such as pH and the presence of other molecules, allowing researchers to probe complex biological systems .

Several compounds exhibit similar reactivity and applications as Dansyl Chloride. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
Dansyl Amide5-(dimethylamino)naphthalene-1-sulfonamideSimilar reactivity; used for protein labeling but less common than Dansyl Chloride .
Dabsyl Chloride4-(dimethylamino)benzenesulfonyl chlorideReacts similarly with amines; often used in peptide analysis .
Fluorescein IsothiocyanateFluorescein derivativeUsed for labeling proteins; offers different fluorescence characteristics compared to Dansyl derivatives .

Dansyl Chloride stands out due to its specific reactivity towards primary amines and its ability to produce highly fluorescent derivatives suitable for a variety of biological applications.

Bansyl chloride is a sulfonamide derivative with the molecular formula $$ \text{C}{18}\text{H}{24}\text{ClNO}_2\text{S} $$ and a molecular weight of 353.91 g/mol. Its structure comprises a naphthalene backbone substituted with a sulfonyl chloride group at the 1-position and a dibutylamino group at the 5-position. The dibutylamino substituent enhances steric bulk and hydrophobicity compared to smaller alkylamino groups, influencing its reactivity and solubility.

Key structural features include:

  • Naphthalene core: Provides aromatic stability and planar geometry.
  • Sulfonyl chloride group: A highly electrophilic site for nucleophilic substitution.
  • Dibutylamino group: A hydrophobic substituent that modulates electronic and steric effects.

The compound is also known by synonyms such as 5-(dibutylamino)naphthalene-1-sulfonyl chloride and 5-dibutylamino-1-naphthalenesulfonyl chloride.

Historical Development and Synthesis

The synthesis of Bansyl chloride involves a multi-step process, often derived from naphthalene derivatives. A key method described in patent literature (CN111349028B) outlines the following steps:

  • Dansyl acid synthesis:

    • Reactants: Laurenic acid (1-naphthol derivative) reacts with dimethyl sulfate in a sodium carbonate/ammonia solution.
    • Conditions: Cooling to <5°C, followed by reaction at room temperature for 4–12 hours.
    • Yield: High-purity dansyl acid (95.6% yield).
  • Conversion to sulfonyl chloride:

    • Reactants: Dansyl acid reacts with thionyl chloride ($$\text{SOCl}2$$) and phosphorus pentachloride ($$\text{PCl}5$$).
    • Conditions: Toluene solvent, 40–45°C for 4–6 hours.
    • Yield: 93.2% for the final product.

Alternative methods include direct sulfonation of naphthalene-amine derivatives, though these are less efficient due to competing side reactions.

Relationship to Dansyl Chloride and Other Sulfonyl Chlorides

Bansyl chloride is structurally and functionally analogous to dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), a widely used fluorescent labeling reagent. Key distinctions include:

PropertyBansyl ChlorideDansyl Chloride
Amino substituentDibutylamino (bulky, hydrophobic)Dimethylamino (small, polar)
Molecular weight353.91 g/mol269.75 g/mol
FluorescenceEnvironmentally sensitive emissionStable blue-green fluorescence
ApplicationsN-terminal protection in peptidesAmino acid/peptide derivatization

While dansyl chloride is primarily used for analytical detection due to its strong fluorescence, Bansyl chloride’s dibutylamino group enhances steric protection in peptide synthesis, minimizing unwanted side reactions. Other sulfonyl chlorides, such as tosyl chloride, lack the aromatic fluorescence properties but are commonly used in organic synthesis for sulfonation.

Benzoyl chloride, a versatile chemical intermediate, is manufactured through several industrial processes that have been optimized for efficiency, yield, and purity [1]. The most prevalent industrial synthesis protocols involve the transformation of various precursors including benzotrichloride, benzoic acid, benzaldehyde, and benzyl alcohol [2].

The primary industrial method for benzoyl chloride production utilizes benzotrichloride as the starting material [2]. This process involves the controlled hydrolysis of benzotrichloride with water, which proceeds according to the following reaction: C₆H₅CCl₃ + H₂O → C₆H₅COCl + 2 HCl [2]. This reaction is typically conducted at temperatures between 40-80°C under atmospheric pressure and employs catalysts such as iron trichloride (FeCl₃) or other Lewis acids to enhance reaction rates and selectivity [1] [17].

An alternative industrial approach involves the reaction of benzoic acid with thionyl chloride [4]. This method is particularly valued for its high yield potential of 88-90% and employs catalysts such as dimethylformamide, iron trichloride, or benzyltriethylammonium chloride [1]. The reaction is typically conducted under reflux conditions at temperatures ranging from 30-70°C [1] [4].

MethodRaw MaterialsCatalystsReaction ConditionsYield (%)
Benzotrichloride HydrolysisBenzotrichloride, WaterFeCl₃, Lewis acids40-80°C, Atmospheric pressure90-91%
Benzoic Acid with Thionyl ChlorideBenzoic Acid, Thionyl ChlorideDMF, Iron trichloride, Benzyltriethylammonium chloride30-70°C, Reflux conditions88-90%
Benzoic Acid with PCl₅Benzoic Acid, Phosphorus PentachlorideNone typically requiredRoom temperature to 80°C85-90%
Benzaldehyde ChlorinationBenzaldehyde, ChlorineSulfur90-135°CVariable
Benzyl Alcohol ChlorinationBenzyl Alcohol, ChlorineNone typically required80-100°CVariable

The phosphorus pentachloride route, wherein benzoic acid reacts with PCl₅, represents another significant industrial protocol [4] [9]. This method typically achieves yields of 85-90% and can be conducted at temperatures ranging from room temperature to 80°C without requiring additional catalysts [4].

Industrial production of benzoyl chloride may also employ continuous processes rather than batch reactions to improve efficiency and product consistency [10]. In continuous production systems, a cascade of reactors is often utilized to optimize reaction conditions and maximize yield while minimizing the formation of unwanted byproducts [18].

Laboratory-Scale Preparation Techniques

Laboratory-scale preparation of benzoyl chloride employs several techniques that are adaptable to smaller quantities and laboratory equipment constraints [3] [4]. These methods are designed to produce benzoyl chloride in quantities ranging from a few grams to a couple hundred grams, suitable for research purposes or small-scale applications [11].

The most common laboratory preparation involves the reaction of benzoic acid with thionyl chloride [6]. In a typical procedure, dry benzoic acid is treated with thionyl chloride in a round-bottom flask equipped with a reflux condenser [4]. The reaction mixture is heated under reflux conditions for 1-6 hours until the solution becomes clear, indicating reaction completion [1]. The product is then purified through vacuum distillation, collecting the fraction that distills at 90-120°C under 20-50 mmHg pressure [1].

An alternative laboratory method utilizes oxalyl chloride as the chlorinating agent for benzoic acid [9]. This approach is particularly valued for its milder reaction conditions, typically conducted at lower temperatures (often using an ice bath initially) with reaction times of 1-3 hours [9]. A catalytic amount of dimethylformamide is frequently added to accelerate the reaction [9] [11].

MethodScaleEquipmentReaction TimePurification
Benzoic Acid with Thionyl Chloride5-50gRound-bottom flask, Reflux condenser1-6 hoursVacuum distillation (90-120°C at 20-50mmHg)
Benzoic Acid with Oxalyl Chloride1-25gRound-bottom flask, Dropping funnel, Ice bath1-3 hoursVacuum distillation
Benzaldehyde Chlorination (Sulfur-catalyzed)50-200g3-neck flask, Reflux condenser, Chlorine generator2-4 hoursFractional distillation (197°C fraction)
Benzotrichloride Partial Hydrolysis10-100gRound-bottom flask, Water bath0.25-5 hoursVacuum distillation

The sulfur-catalyzed chlorination of benzaldehyde represents a distinctive laboratory preparation technique [11]. This method involves treating benzaldehyde with chlorine gas in the presence of a small amount of elemental sulfur (approximately 0.1% by weight of benzaldehyde) [11]. The reaction is conducted in a three-neck flask equipped with a reflux condenser and a chlorine delivery system, with temperatures typically maintained between 90-135°C [11]. The product is purified through fractional distillation, collecting the fraction that distills at approximately 197°C [11].

Laboratory-scale partial hydrolysis of benzotrichloride offers another viable route to benzoyl chloride [3] [21]. This method requires careful control of water addition to benzotrichloride to achieve selective formation of benzoyl chloride rather than complete hydrolysis to benzoic acid [21]. The reaction is typically conducted in a round-bottom flask with a water bath to control temperature, with reaction times ranging from 15 minutes to 5 hours depending on conditions [17] [21].

Optimization of Reaction Conditions (Temperature, Catalysts)

The optimization of reaction conditions plays a crucial role in maximizing yield, purity, and efficiency in benzoyl chloride synthesis [1] [15]. Temperature control represents one of the most critical parameters in the production process [1]. Research has demonstrated that the optimal temperature range for benzoyl chloride synthesis typically falls between 30-70°C, depending on the specific synthetic route employed [1] [15].

For the thionyl chloride method, temperatures between 30-50°C have been found to provide an optimal balance between reaction rate and product quality [1]. Higher temperatures accelerate the reaction but may lead to increased formation of impurities and reduced product purity [1] [15]. Conversely, lower temperatures generally yield higher purity products but at the cost of extended reaction times [15].

Catalyst selection and concentration significantly impact reaction efficiency and product characteristics [1] [4]. For the benzoic acid with thionyl chloride route, dimethylformamide (DMF), iron trichloride, and benzyltriethylammonium chloride have emerged as effective catalysts [1]. Research indicates that catalyst concentrations of 0.003-0.010 times the mass of benzoic acid provide optimal results [1]. Higher catalyst concentrations increase reaction rates but may adversely affect product purity [1] [15].

ParameterOptimal RangeEffect on YieldEffect on Purity
Temperature30-70°CHigher temperatures accelerate reaction but may reduce purityLower temperatures generally give higher purity
Catalyst TypeDMF, FeCl₃, Benzyltriethylammonium chlorideCatalysts significantly improve reaction rate and yieldSome catalysts may contaminate product
Catalyst Concentration0.003-0.010 times of benzoic acid massHigher concentrations increase rate but may affect purityLower concentrations generally give higher purity
Reaction Time1-6 hoursLonger times improve conversion but risk hydrolysisOptimal time needed to balance conversion and side reactions
PressureAtmospheric or 20-50mmHg vacuumVacuum distillation improves purityVacuum distillation separates impurities effectively
SolventSolvent-free or DichloromethaneSolvent-free conditions can improve yieldSolvent choice affects impurity profile

Reaction time optimization requires balancing complete conversion with minimizing side reactions [1] [11]. For most benzoyl chloride synthesis methods, reaction times of 1-6 hours have been established as optimal [1]. Extended reaction periods improve conversion rates but increase the risk of product hydrolysis and formation of unwanted byproducts [11] [15].

Pressure conditions primarily affect the purification stage rather than the reaction itself [1]. Vacuum distillation at 20-50 mmHg has been found to effectively separate benzoyl chloride from impurities, with the target product typically distilling at 90-120°C under these conditions [1]. This approach significantly enhances product purity compared to atmospheric pressure distillation [1] [15].

Solvent selection represents another optimization parameter, with both solvent-free conditions and dichloromethane emerging as effective options [11] [15]. Solvent-free approaches can improve yield and simplify purification, while dichloromethane provides better temperature control for exothermic reactions [11] [15].

Challenges in Scalability and Purity Control

The industrial-scale production of benzoyl chloride presents several significant challenges related to scalability and purity control that must be addressed to ensure efficient and economical manufacturing processes [10] [12]. These challenges stem from the chemical properties of benzoyl chloride and the nature of its synthesis reactions [12].

Exothermic reaction control represents a primary challenge in scaling up benzoyl chloride production [10]. The reactions involved in benzoyl chloride synthesis, particularly the reaction of benzoic acid with thionyl chloride or the hydrolysis of benzotrichloride, generate substantial heat [1] [10]. Without proper temperature management systems, these exothermic reactions can lead to runaway conditions, compromising both safety and product quality [10]. Industrial facilities address this challenge through controlled addition rates of reactants and implementation of efficient cooling systems [10] [12].

Equipment corrosion presents another significant challenge due to the corrosive nature of both benzoyl chloride itself and the hydrogen chloride byproduct generated during synthesis [10] [12]. This necessitates the use of specialized corrosion-resistant materials such as polytetrafluoroethylene (PTFE) linings or glass-lined reactors, which increase capital costs and maintenance requirements [5] [10].

ChallengeDescriptionMitigation Strategy
Exothermic Reaction ControlHeat generation during reaction requires careful temperature controlControlled addition rates, efficient cooling systems
Corrosion of EquipmentAcid chlorides and HCl byproduct cause corrosionUse of corrosion-resistant materials (PTFE, glass-lined)
HCl Gas ManagementLarge volumes of HCl gas require proper handling systemsGas absorption systems to produce hydrochloric acid
Impurity FormationSide reactions produce ring-chlorinated derivatives and other impuritiesOptimized reaction conditions, selective catalysts
Product StabilityProduct hydrolyzes rapidly in presence of moistureAnhydrous conditions, nitrogen blanketing
Catalyst RecoveryCatalyst recovery and recycling for cost efficiencyContinuous processes with catalyst immobilization
Waste TreatmentTreatment of acidic waste streams and chlorinated byproductsNeutralization systems, closed-loop processes

The management of hydrogen chloride gas generated during production represents a substantial challenge in large-scale operations [5] [10]. Industrial facilities must implement sophisticated gas handling systems to capture, absorb, or convert this byproduct, often incorporating it into hydrochloric acid production streams to improve overall process economics [10] [12].

Impurity formation and control present ongoing challenges in benzoyl chloride production [1] [18]. Side reactions can produce ring-chlorinated derivatives and other impurities that affect product quality [5] [18]. These challenges are addressed through careful optimization of reaction conditions and the use of selective catalysts that favor the desired reaction pathway [1] [18].

Product stability during storage and handling poses additional challenges due to benzoyl chloride's rapid hydrolysis in the presence of moisture [22]. Industrial facilities must maintain strictly anhydrous conditions and often employ nitrogen blanketing systems to protect the product from atmospheric moisture [22].

Catalyst recovery and recycling present economic challenges in processes that utilize expensive catalysts [10] [12]. Continuous production processes with immobilized catalyst systems have been developed to address this issue, improving cost efficiency while maintaining product quality [10] [12].

Bansyl chloride (5-dibutylamino-naphthalene-1-sulfonyl chloride) exhibits distinct physical characteristics that define its handling and application properties. The compound presents as a clear liquid to cloudy liquid with a light yellow to brown coloration [1]. With a molecular formula of C₁₈H₂₄ClNO₂S and a molecular weight of 353.91 g/mol [1] [2], bansyl chloride represents a relatively large organic molecule within the sulfonyl chloride family.

The predicted boiling point of bansyl chloride is 449.2 ± 25.0°C [1], indicating substantial thermal stability under normal conditions. This elevated boiling point reflects the molecular complexity and intermolecular interactions present in the compound. The predicted density is 1.190 ± 0.06 g/cm³ [1], which is characteristic of aromatic sulfonyl chlorides containing heavy heteroatoms.

Solubility characteristics of bansyl chloride follow typical patterns for sulfonyl chlorides. The compound demonstrates good solubility in organic solvents including dimethyl fluoride, acetone, chloroform, pyridine, benzene, and dioxane [3]. Conversely, bansyl chloride is insoluble in water [3], a property that proves advantageous for certain synthetic applications where aqueous stability is desired. The compound requires refrigerated storage conditions (2-8°C) [1] to maintain stability and prevent decomposition.

PropertyValueMethod/Source
Molecular Weight353.91 g/molExperimental [1] [2]
Density1.190 ± 0.06 g/cm³Predicted [1]
Boiling Point449.2 ± 25.0°CPredicted [1]
Melting PointNot reported-
Solubility (Water)InsolubleLiterature [3]
Solubility (Organic)Soluble in acetone, chloroform, pyridineLiterature [3]
pKa3.52 ± 0.40Predicted [1]

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy of bansyl chloride would be expected to exhibit characteristic signals reflecting its complex aromatic-aliphatic structure. The aromatic protons of the naphthalene ring system should appear in the typical aromatic region between 7-8 ppm. The N-dibutyl substituents would generate multiple signals including methyl groups (0.8-1.0 ppm), methylene chains (1.2-1.6 ppm), and N-CH₂ protons (2.8-3.2 ppm) based on analogous dansyl derivatives [4] [5].

¹³C NMR spectroscopy would reveal the carbon framework of bansyl chloride with aromatic carbons appearing between 120-140 ppm and aliphatic carbons from the butyl chains distributed between 10-60 ppm [5]. The quaternary carbon bearing the dimethylamino substituent would appear as a characteristic downfield signal due to electron donation from nitrogen.

Infrared Spectroscopy

IR spectroscopic analysis of bansyl chloride should display characteristic absorption bands diagnostic of sulfonyl chloride functionality. The asymmetric and symmetric S=O stretching vibrations would appear at approximately 1350 cm⁻¹ and 1170 cm⁻¹ respectively [6]. The C-Cl stretching of the sulfonyl chloride group should manifest around 700 cm⁻¹ [6]. Additional bands would include aromatic C=C stretches (1600-1500 cm⁻¹) and aliphatic C-H stretches (2800-3000 cm⁻¹).

Ultraviolet-Visible Spectroscopy

UV-Vis spectroscopy of bansyl chloride would be expected to show extended conjugation effects due to the dimethylamino substituent on the naphthalene ring system. Similar dansyl derivatives exhibit absorption maxima in the range of 300-400 nm [7] [8] due to π→π* transitions involving the extended aromatic system. The dimethylamino group acts as an electron-donating substituent, causing bathochromic shifts compared to unsubstituted naphthalene derivatives.

Mass Spectrometry

Mass spectrometric analysis would provide definitive molecular weight confirmation with the molecular ion peak appearing at m/z 353.91 [1]. Characteristic fragmentation patterns would include loss of chlorine (M-35), loss of SO₂Cl (M-83), and fragmentation of the dibutyl chains. The base peak would likely correspond to the naphthalene-containing fragment after loss of the sulfonyl chloride group.

Stability in Solvents and Under Environmental Conditions

Hydrolysis Behavior

Bansyl chloride, like other aromatic sulfonyl chlorides, exhibits pH-dependent hydrolysis following established kinetic patterns. The hydrolysis proceeds via an SN2 mechanism with nucleophilic attack at the sulfur center [9]. The reaction follows a two-term rate law: kobs = kH + kOH[OH⁻] [10], where the first term represents neutral hydrolysis and the second term describes base-catalyzed hydrolysis.

The neutral hydrolysis involves water attack at sulfur with assistance from a second water molecule acting as a general base [10]. The alkaline hydrolysis shows significantly enhanced rates due to direct hydroxide attack at the sulfonyl sulfur [10]. Studies on related dansyl chloride demonstrate solvent kinetic isotope effects (SKIE) of 1.34-1.88 [9], confirming the involvement of solvent molecules in the transition state.

Solvent Stability

Bansyl chloride demonstrates excellent stability in anhydrous organic solvents [3]. The compound is stable in acetone, chloroform, pyridine, benzene, and dioxane under moisture-free conditions. However, trace moisture can initiate hydrolytic decomposition, generating hydrochloric acid that catalyzes further degradation [11]. This autocatalytic process necessitates rigorous exclusion of moisture during storage and handling.

Environmental Stability

Temperature stability of bansyl chloride appears robust based on its predicted boiling point of 449.2°C [1]. However, like other sulfonyl chlorides, the compound is moisture sensitive and requires dry storage conditions [1]. Refrigerated storage (2-8°C) is recommended to minimize hydrolysis rates and maintain long-term stability.

The compound's aqueous instability contrasts with its stability in organic media. In aqueous systems, hydrolysis produces the corresponding sulfonic acid and hydrochloric acid [11]:

R-SO₂Cl + H₂O → R-SO₃H + HCl

XLogP3

6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Other CAS

43040-76-2

Wikipedia

Bansyl compound

Dates

Last modified: 08-15-2023

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